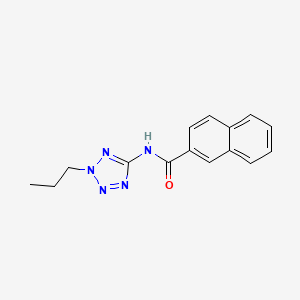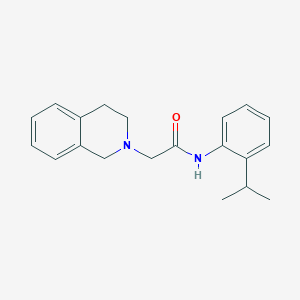![molecular formula C18H17N3OS B5884692 N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide, also known as DMNT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMNT belongs to the thiazole family of compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Additionally, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to exhibit various biochemical and physiological effects. In addition to its potential anti-cancer properties, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been shown to exhibit anti-inflammatory effects. N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to exhibit anti-oxidant properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has several advantages for lab experiments. It is a synthetic compound that can be synthesized with high purity, making it suitable for scientific research. Additionally, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to exhibit low toxicity in animal models, making it a potential candidate for further investigation. However, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical settings.
未来方向
There are several future directions for research on N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. One area of interest is in the development of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide as a potential chemotherapeutic agent. More research is needed to determine the optimal dosage and administration of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide for cancer treatment. Additionally, more research is needed to determine the safety and efficacy of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide in human clinical trials.
Another area of interest is in the potential anti-inflammatory effects of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines, and more research is needed to determine its potential applications in the treatment of inflammatory diseases.
Finally, more research is needed to fully understand the mechanism of action of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. While it is thought to involve the inhibition of various signaling pathways, more research is needed to determine the specific targets of N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide and how it exerts its effects.
Conclusion
In conclusion, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. While more research is needed to fully understand its potential therapeutic applications, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has the potential to be a valuable tool in the treatment of cancer and inflammatory diseases.
合成方法
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 2-amino-5-methylthiazole. The resulting intermediate is then reacted with nicotinic acid to form N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. This synthesis method has been optimized to yield high purity N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide, making it suitable for scientific research.
科学研究应用
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been studied extensively for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent. Additionally, N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-7-15(12(2)9-11)16-13(3)23-18(20-16)21-17(22)14-5-4-8-19-10-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZOXHXBKCDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5884617.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)


![N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)
![2-(4-ethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5884643.png)
![N-2-pyridinyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5884658.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)


![4-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5884720.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)